Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate
Description
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate is a chiral ethyl ester derivative featuring a pyrrolidine ring substituted at the third carbon of the propanoate backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The compound is characterized by a (2R)-configured pyrrolidine moiety, imparting stereochemical specificity critical for interactions in biological or synthetic applications. Structural elucidation via ¹³C NMR reveals key resonances, including a carbonyl carbon at δ 172.8 ppm and pyrrolidine-related carbons (e.g., δ 70.0, 58.6, and 30.5 ppm) .
Properties
IUPAC Name |
ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWMXLVXOBZAL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate typically involves the reaction of 2-pyrrolidinone with ethyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate exhibits a branched substituent with an additional ethoxy group, increasing steric bulk and lipophilicity compared to the simpler pyrrolidin-2-yl group in the target compound.
Stereochemistry: The (2R) configuration in the target compound contrasts with racemic or undefined stereochemistry in analogues like Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate , which may influence binding affinity in chiral environments.
Aromatic vs. Aliphatic Groups: Ethyl 3-(2-furyl)propanoate replaces pyrrolidine with a furan ring, introducing electron-withdrawing properties that alter reactivity and solubility.
Physicochemical Implications
- Stereochemical Effects : The (2R) configuration may confer preferential binding to biological targets, as seen in enantioselective enzyme interactions .
Q & A
Basic: What are the key challenges in synthesizing Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate with high enantiomeric purity?
Answer:
Synthesis of this compound requires precise stereochemical control due to the (2R)-pyrrolidine moiety. Multi-step procedures often involve:
- Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to ensure retention of the (R)-configuration .
- Chromatographic purification (e.g., HPLC with chiral columns) to separate enantiomers and achieve >98% purity .
- Reaction optimization (temperature, solvent polarity, and catalyst loading) to minimize racemization during esterification or pyrrolidine ring formation .
Key data contradiction: Some protocols report lower yields (<40%) when prioritizing enantiopurity, while others prioritize speed at the expense of stereochemical fidelity .
Advanced: How can computational methods guide the design of this compound derivatives for target-specific bioactivity?
Answer:
Advanced strategies include:
- Docking studies to predict binding affinity with biological targets (e.g., GPCRs or enzymes) using software like AutoDock Vina. The pyrrolidine ring’s rigidity and ester group’s polarity are critical for ligand-receptor interactions .
- QSAR modeling to correlate structural features (e.g., substituents on the pyrrolidine nitrogen) with observed activity (e.g., anti-inflammatory or neuroprotective effects) .
- MD simulations to assess stability of derivatives in physiological conditions, focusing on ester hydrolysis rates and metabolic degradation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core methods include:
- 1H/13C NMR : Assigning signals for the pyrrolidine ring (δ 1.5–3.0 ppm for protons) and ester carbonyl (δ 170–175 ppm for carbon) .
- IR spectroscopy : Confirming ester C=O stretch (~1740 cm⁻¹) and pyrrolidine N–H bend (if present) .
- Mass spectrometry (HRMS) : Validating molecular ion peaks (e.g., [M+H]+ at m/z 200.1284 for C10H18NO2) .
Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Steric effects : The pyrrolidine ring’s axial substituents hinder nucleophilic attack at the ester carbonyl, requiring bulky bases (e.g., DIPEA) to deprotonate intermediates .
- Electronic effects : Electron-withdrawing groups on the pyrrolidine nitrogen (e.g., acyl or sulfonyl) increase electrophilicity of the ester, accelerating aminolysis or transesterification .
- Case study : Substitution with amines (e.g., benzylamine) under microwave irradiation improves reaction efficiency (70–85% yield) compared to thermal methods .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to minimize ester hydrolysis .
- Solvent stability : Dissolve in anhydrous DMSO or ethanol; aqueous solutions degrade rapidly (t1/2 < 24 hours at 25°C) .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK-293 vs. HeLa) and assay protocols .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., free pyrrolidine or propanoic acid) that may confound activity results .
- Structural analogs : Test enantiomers (e.g., (2S)-pyrrolidine) to isolate stereospecific effects .
Basic: What synthetic routes are available for introducing substituents to the pyrrolidine ring of this compound?
Answer:
Common strategies include:
- Mannich reactions to add aryl or alkyl groups to the pyrrolidine nitrogen .
- Cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization at the 3-position of the pyrrolidine ring .
- Reductive amination to install secondary amines using aldehydes and NaBH3CN .
Advanced: What role does the (2R)-pyrrolidine configuration play in the compound’s pharmacokinetic properties?
Answer:
- Absorption : The (R)-enantiomer shows higher intestinal permeability due to reduced steric hindrance with transporters .
- Metabolism : CYP3A4 preferentially oxidizes the (R)-form, leading to faster clearance than the (S)-enantiomer .
- Toxicity : Chiral inversion in vivo may produce inactive or toxic metabolites, necessitating enantiomer-specific toxicity assays .
Basic: How can researchers validate the enantiomeric purity of synthesized this compound?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 minutes) .
- Optical rotation : Compare [α]D25 values against literature standards (e.g., +15° to +20° for the (R)-enantiomer) .
- VCD spectroscopy : Confirm absolute configuration via vibrational circular dichroism .
Advanced: What in silico tools are recommended for predicting the environmental fate of this compound?
Answer:
- EPI Suite : Estimate biodegradation half-life (e.g., 30–60 days) and ecotoxicity (LC50 for fish) .
- DEREK Nexus : Flag structural alerts for genotoxicity (e.g., ester hydrolysis to mutagenic metabolites) .
- EQC model : Predict soil sorption coefficients (Koc) based on logP (~1.5) and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
